![molecular formula C19H35NO2S2 B14567035 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid CAS No. 61522-51-8](/img/structure/B14567035.png)
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid
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Overview
Description
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the octyl group and the octanoic acid moiety further adds to its chemical complexity and potential reactivity .
Preparation Methods
The synthesis of 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers. Substitution reactions can introduce new functional groups onto the thiazolidine ring or the octanoic acid moiety .
Scientific Research Applications
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules .
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. In industry, it may find applications in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the sulfanylidene group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid include other thiazolidine derivatives and octanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
For example, 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid is a closely related compound with a dithiolan ring instead of a thiazolidine ring.
Properties
CAS No. |
61522-51-8 |
---|---|
Molecular Formula |
C19H35NO2S2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid |
InChI |
InChI=1S/C19H35NO2S2/c1-2-3-4-5-8-11-14-17-16(20-19(23)24-17)13-10-7-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,20,23)(H,21,22)/t16-,17-/m0/s1 |
InChI Key |
XXZXVXPQTPZUMR-IRXDYDNUSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](NC(=S)S1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1C(NC(=S)S1)CCCCCCCC(=O)O |
Origin of Product |
United States |
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